molecular formula C15H12ClFN2O2 B2987340 (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone CAS No. 1436060-60-4

(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone

Cat. No. B2987340
M. Wt: 306.72
InChI Key: XDGNFMQIAZNURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C15H12ClFN2O2 and its molecular weight is 306.72. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and chemical properties of related benzoxazinone derivatives, highlighting their utility in organic chemistry. For instance, Alkhathlan (2003) discussed the cyclization of 2-hydroxyacetophenone hydrazones, leading to the formation of 4-methylene-1,3-benzoxazinones, which were further modified to produce various substituted benzoxazinones. This demonstrates the versatility of benzoxazinone cores in synthesizing complex organic molecules (H. Alkhathlan, 2003).

Catalyst and Solvent-Free Synthesis

Innovative synthesis methods have been developed to improve efficiency and sustainability in chemical reactions involving benzoxazinone derivatives. Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free approach for synthesizing benzamide derivatives, showcasing the potential for greener synthesis pathways in pharmaceutical chemistry (R. Moreno-Fuquen et al., 2019).

Structural and Theoretical Analysis

Studies also delve into the structural and theoretical aspects of benzoxazinone derivatives. Huang et al. (2021) conducted a comprehensive analysis of the crystal structure and DFT study of certain boric acid ester intermediates, which could inform the development of novel materials and compounds (P.-Y. Huang et al., 2021).

Pharmacological Applications

Research into the pharmacological applications of benzoxazinone derivatives includes the design and synthesis of compounds for potential therapeutic uses. Malik and Khan (2014) synthesized a series of benzoxazinone derivatives as sodium channel blockers and anticonvulsant agents, highlighting the therapeutic potential of these compounds (S. Malik & S. Khan, 2014).

Material Science Applications

Benzoxazinone derivatives have applications in material science, such as in the development of novel polymerization initiators. Tasdelen, Kiskan, and Yagcı (2006) explored the use of benzoxazines as hydrogen donors in the free radical polymerization of methyl methacrylate, demonstrating their utility in polymer chemistry (M. Tasdelen, B. Kiskan, & Y. Yagcı, 2006).

properties

IUPAC Name

(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c1-9-8-19(12-7-11(16)2-3-13(12)21-9)15(20)10-4-5-18-14(17)6-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGNFMQIAZNURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone

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